molecular formula C11H15NO2 B15317222 Methyl 3-(isopropylamino)benzoate

Methyl 3-(isopropylamino)benzoate

Cat. No.: B15317222
M. Wt: 193.24 g/mol
InChI Key: OCHCDERJAAKHTN-UHFFFAOYSA-N
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Description

Methyl 3-(isopropylamino)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isopropylamino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(isopropylamino)benzoic acid with methanol in the presence of an acidic catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .

Another method involves the nitration of methyl benzoate followed by reduction and subsequent amination. For instance, methyl benzoate can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate. The nitro group can then be reduced to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group can be alkylated with isopropylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as zirconium-based catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isopropylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or a mixture of concentrated sulfuric acid and nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Methyl 3-(isopropylamino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(propan-2-ylamino)benzoate

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-5-9(7-10)11(13)14-3/h4-8,12H,1-3H3

InChI Key

OCHCDERJAAKHTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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